molecular formula C12H22Cl2N4 B1402644 N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride CAS No. 1361113-30-5

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1402644
CAS No.: 1361113-30-5
M. Wt: 293.23 g/mol
InChI Key: OVDXWJRYNJTREH-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is a chemical compound primarily used in scientific research. It is known for its complex structure, which includes a piperidine ring and a pyrimidine ring, making it a subject of interest in various fields of study.

Scientific Research Applications

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a medication.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, including the formation of the piperidine and pyrimidine rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures and solvents to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a different product compared to reduction or substitution.

Mechanism of Action

The mechanism of action for N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride: Shares a similar structure but with a propionamide group.

    2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine: Another compound used in scientific research with different functional groups.

Uniqueness

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-9-7-11(16(2)3)15-12(14-9)10-5-4-6-13-8-10;;/h7,10,13H,4-6,8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDXWJRYNJTREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride

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